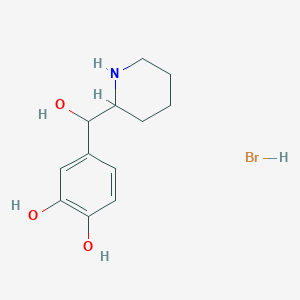

Bromhydrate de rimitérol

Vue d'ensemble

Description

Le bromhydrate de rimiterol est un agoniste des récepteurs β2-adrénergiques de troisième génération à action courte. Il est principalement utilisé comme bronchodilatateur pour traiter des affections telles que l'asthme et la bronchopneumopathie chronique obstructive (BPCO). Le composé est connu pour son action rapide et sa durée d'effet relativement courte .

Applications De Recherche Scientifique

Rimiterol Hydrobromide has several scientific research applications:

Chemistry: It is used as a model compound to study β2-adrenoreceptor agonists and their interactions.

Biology: Research on its effects on cellular signaling pathways and receptor binding.

Medicine: Clinical studies focus on its efficacy and safety in treating respiratory conditions.

Industry: Used in the development of new bronchodilator formulations and inhalation devices

Mécanisme D'action

Target of Action

Rimiterol Hydrobromide primarily targets the β2-adrenoreceptors . These receptors are part of the sympathetic nervous system and play a crucial role in the regulation of smooth muscle relaxation, particularly in the bronchial muscles of the lungs .

Mode of Action

As a selective β2-adrenoreceptor agonist, Rimiterol Hydrobromide binds to these receptors, triggering a series of intracellular events . This interaction leads to the activation of adenylate cyclase, an enzyme that increases the production of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels then lead to the relaxation of bronchial smooth muscles .

Biochemical Pathways

The primary biochemical pathway affected by Rimiterol Hydrobromide is the cAMP signaling pathway . This pathway plays a vital role in various cellular responses, including the regulation of glycogen, sugar, and lipid metabolism. By increasing cAMP levels, Rimiterol Hydrobromide can influence these metabolic processes .

Pharmacokinetics

Rimiterol Hydrobromide exhibits a short half-life of less than 5 minutes when administered intravenously . It is rapidly metabolized to its 3-O-methyl derivative . It is typically administered as an aerosol for the treatment of conditions like asthma .

Result of Action

The primary result of Rimiterol Hydrobromide’s action is the bronchodilation in patients with conditions like asthma . By relaxing the bronchial muscles, it increases airflow to the lungs, thereby alleviating symptoms such as shortness of breath . It has been shown to produce rapid and effective bronchodilation in clinical studies .

Action Environment

The efficacy and stability of Rimiterol Hydrobromide can be influenced by various environmental factors. For instance, the presence of other drugs can impact its effectiveness. Certain drugs, such as Acebutolol and Alfuzosin, can decrease the therapeutic efficacy of Rimiterol Hydrobromide . Therefore, it’s crucial to consider these factors when administering this compound.

Analyse Biochimique

Biochemical Properties

Rimiterol Hydrobromide is a selective β2-adrenoreceptor agonist . This means it interacts with β2-adrenoreceptors, which are proteins found on the surface of cells in the lungs. By binding to these receptors, Rimiterol Hydrobromide triggers a series of biochemical reactions that lead to the relaxation of the smooth muscle in the airways, thereby helping to alleviate symptoms of asthma .

Cellular Effects

In cellular terms, Rimiterol Hydrobromide influences cell function by interacting with cell signaling pathways. Specifically, it binds to β2-adrenoreceptors on the cell surface, which triggers a cascade of events inside the cell. This includes the activation of adenylate cyclase, an enzyme that increases the production of cyclic adenosine monophosphate (cAMP). Elevated levels of cAMP lead to the relaxation of smooth muscle cells in the airways, resulting in bronchodilation .

Molecular Mechanism

The molecular mechanism of action of Rimiterol Hydrobromide involves its binding to β2-adrenoreceptors. This binding activates the enzyme adenylate cyclase, leading to an increase in cAMP levels within the cell. The rise in cAMP levels then activates protein kinase A, which phosphorylates and inhibits myosin light-chain kinase, leading to muscle relaxation and bronchodilation .

Temporal Effects in Laboratory Settings

Rimiterol Hydrobromide has a rapid onset of action when administered as an aerosol . It has a short half-life of less than 5 minutes when given intravenously and is rapidly metabolized to its 3-O-methyl derivative . The effects of Rimiterol Hydrobromide can be observed quickly in laboratory settings, making it a valuable tool for studying bronchodilation and related processes .

Dosage Effects in Animal Models

In animal models, Rimiterol Hydrobromide has been shown to produce dose-dependent bronchodilation . Higher doses lead to greater bronchodilation, but without significant increases in heart rate or other adverse effects . This suggests that Rimiterol Hydrobromide can be used at relatively high doses without causing undue cardiovascular stress.

Metabolic Pathways

Rimiterol Hydrobromide is rapidly metabolized in the body, primarily to its 3-O-methyl derivative

Subcellular Localization

The subcellular localization of Rimiterol Hydrobromide is not well documented. As a β2-adrenoreceptor agonist, it is likely to bind to β2-adrenoreceptors located on the cell surface. Once bound, it triggers intracellular signaling cascades, influencing processes within the cell .

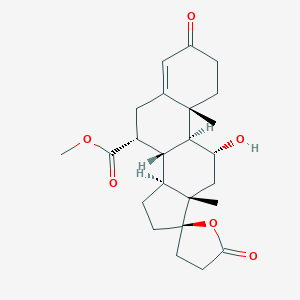

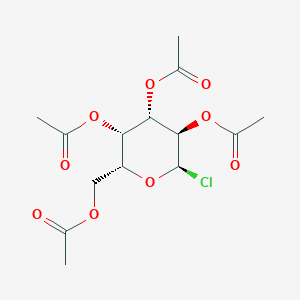

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le bromhydrate de rimiterol peut être synthétisé par un processus en plusieurs étapes impliquant la réaction du 4-hydroxy-2-pipéridinylméthyl-1,2-benzènediol avec de l'acide bromhydrique. La réaction nécessite généralement des conditions contrôlées pour assurer la formation correcte du sel de bromhydrate .

Méthodes de production industrielle : La production industrielle du bromhydrate de rimiterol implique une synthèse à grande échelle utilisant des conditions réactionnelles similaires à celles des milieux de laboratoire, mais optimisées pour des rendements et une pureté plus élevés. Le processus comprend des mesures rigoureuses de contrôle de la qualité pour garantir la cohérence et la sécurité du produit final .

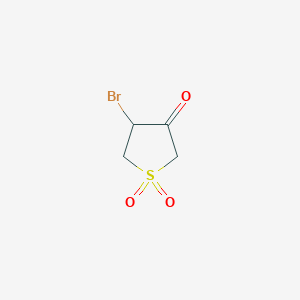

Analyse Des Réactions Chimiques

Types de réactions : Le bromhydrate de rimiterol subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des quinones.

Réduction : Les réactions de réduction peuvent le reconvertir en sa structure parentale de catéchol.

Substitution : Diverses réactions de substitution peuvent se produire sur le cycle aromatique ou la partie pipéridine.

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les agents réducteurs tels que le borohydrure de sodium sont souvent utilisés.

Substitution : Les agents halogénants et autres électrophiles sont utilisés pour les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du composé parent, tels que les quinones provenant de l'oxydation et les catéchols substitués provenant de réactions de substitution .

4. Applications de la Recherche Scientifique

Le bromhydrate de rimiterol a plusieurs applications en recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier les agonistes des récepteurs β2-adrénergiques et leurs interactions.

Biologie : Recherche sur ses effets sur les voies de signalisation cellulaire et la liaison des récepteurs.

Médecine : Les études cliniques se concentrent sur son efficacité et sa sécurité dans le traitement des affections respiratoires.

Industrie : Utilisé dans le développement de nouvelles formulations de bronchodilatateurs et de dispositifs d'inhalation

5. Mécanisme d'Action

Le bromhydrate de rimiterol exerce ses effets en se liant sélectivement aux récepteurs β2-adrénergiques situés sur les cellules musculaires lisses des bronches. Cette liaison active l'adénylate cyclase, augmentant les niveaux d'AMP cyclique, ce qui entraîne la relaxation du muscle lisse bronchique et la bronchodilatation. La rapidité d'action du composé est due à sa forte affinité pour les récepteurs β2-adrénergiques et à sa capacité à pénétrer rapidement les tissus pulmonaires .

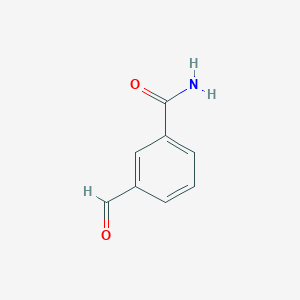

Composés Similaires :

Isoprénaline : Un autre agoniste des récepteurs β2-adrénergiques, mais avec une durée d'action plus courte.

Salbutamol : Un agoniste des récepteurs β2-adrénergiques à action plus longue avec une action plus lente.

Terbutaline : Similaire au salbutamol, mais avec des propriétés pharmacocinétiques différentes

Unicité : Le bromhydrate de rimiterol est unique en raison de son action rapide et de sa courte durée d'action, ce qui le rend adapté au soulagement aigu du bronchospasme. Ses effets secondaires cardiovasculaires relativement faibles par rapport à d'autres agonistes des récepteurs β2-adrénergiques en font également un choix privilégié dans certains scénarios cliniques .

Comparaison Avec Des Composés Similaires

Isoprenaline: Another β2-adrenoreceptor agonist but with a shorter duration of action.

Salbutamol: A longer-acting β2-adrenoreceptor agonist with a slower onset of action.

Terbutaline: Similar to salbutamol but with different pharmacokinetic properties

Uniqueness: Rimiterol Hydrobromide is unique due to its rapid onset and short duration of action, making it suitable for acute relief of bronchospasm. Its relatively low cardiovascular side effects compared to other β2-adrenoreceptor agonists also make it a preferred choice in certain clinical scenarios .

Propriétés

Numéro CAS |

31842-61-2 |

|---|---|

Formule moléculaire |

C12H18BrNO3 |

Poids moléculaire |

304.18 g/mol |

Nom IUPAC |

4-[(R)-hydroxy-[(2S)-piperidin-2-yl]methyl]benzene-1,2-diol;hydrobromide |

InChI |

InChI=1S/C12H17NO3.BrH/c14-10-5-4-8(7-11(10)15)12(16)9-3-1-2-6-13-9;/h4-5,7,9,12-16H,1-3,6H2;1H/t9-,12+;/m0./s1 |

Clé InChI |

QPYZEEKXUYXZBK-PKKHVXKMSA-N |

SMILES |

C1CCNC(C1)C(C2=CC(=C(C=C2)O)O)O.Br |

SMILES isomérique |

C1CCN[C@@H](C1)[C@@H](C2=CC(=C(C=C2)O)O)O.Br |

SMILES canonique |

C1CCNC(C1)C(C2=CC(=C(C=C2)O)O)O.Br |

Key on ui other cas no. |

31842-61-2 |

Synonymes |

rel-4-[(R)-Hydroxy-(2S)-2-piperidinylmethyl]-1,2-benzenediol Hydrobromide (R*,S*)-4-(Hydroxy-2-piperidinylmethyl)-1,2-benzenediol Hydrobromide; erythro-α-(3,4-Dihydroxyphenyl)-2-piperidinemethanol Hydrobromide; Asmaten; NSC 289336; Pulmadil; R |

Origine du produit |

United States |

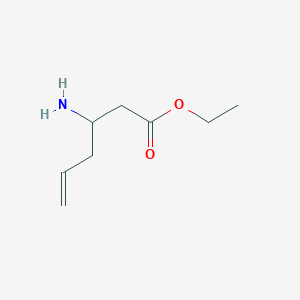

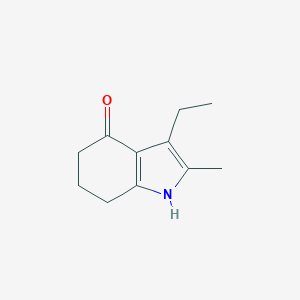

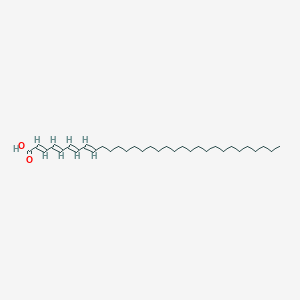

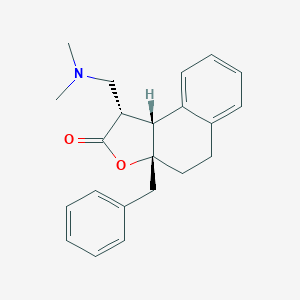

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanone](/img/structure/B138465.png)